Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazole and pyridine rings in its structure imparts unique chemical and biological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired compound in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The triazole and pyridine rings in its structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate: This compound has a trifluoromethyl group instead of a fluorine atom, which can affect its chemical and biological properties.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a similar triazole ring but differ in the pyridine ring, leading to different biological activities.
Indole derivatives: While structurally different, indole derivatives share some biological activities with triazolopyridines, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in cancer research, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a triazole ring fused to a pyridine structure, which contributes to its diverse biological interactions. The presence of the fluorine atom is significant as it can enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can modulate enzyme activity and receptor signaling pathways:
- Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in cancer progression.
- Receptor Modulation : The compound's structure allows it to bind to specific receptors, influencing cellular responses.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- Results : It exhibited notable inhibition of cell proliferation with IC50 values indicating effective concentrations for therapeutic use.
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
HT-29 | 15.3 | Cell cycle arrest |
A549 | 10.8 | Inhibition of ERK signaling pathway |
These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle modulation.
Comparative Studies
When compared to other triazolopyridine derivatives, this compound shows distinct advantages:
- Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate : This derivative has a trifluoromethyl group which alters its biological profile and may reduce its potency compared to the fluoro-substituted version.
- Indole Derivatives : While structurally different, indole derivatives share some biological activities with triazolopyridines; however, the unique combination of triazole and pyridine in this compound imparts distinct properties that enhance its anticancer potential.
Case Studies
In a notable study published in Frontiers in Chemistry, researchers synthesized various derivatives of triazolo-pyridines and assessed their biological activities. This compound was among the most potent compounds evaluated for anticancer properties due to its ability to inhibit key signaling pathways involved in tumor growth .
Properties
IUPAC Name |
ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)8-11-7-5-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXNTPCWORDYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=CC2=N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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